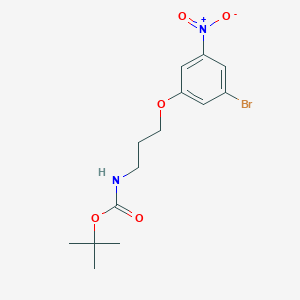
tert-Butyl (3-(3-bromo-5-nitrophenoxy)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(3-bromo-5-nitrophenoxy)propyl)carbamate: is a chemical compound that features a tert-butyl group, a bromine atom, and a nitro group attached to a phenoxypropyl carbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(3-bromo-5-nitrophenoxy)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-5-nitrophenol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Commonly used bases include potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvent: Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are frequently employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-(3-bromo-5-nitrophenoxy)propyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine) and a solvent (e.g., acetonitrile).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products Formed:
Substitution: Formation of tert-butyl (3-(3-amino-5-nitrophenoxy)propyl)carbamate or tert-butyl (3-(3-thiophenoxy-5-nitrophenoxy)propyl)carbamate.
Reduction: Formation of tert-butyl (3-(3-amino-5-aminophenoxy)propyl)carbamate.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for studying biological processes and developing diagnostic tools.
Medicine:
Drug Development: Investigated for its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.
Industry:
Polymer Chemistry: Used in the synthesis of functional polymers with specific properties, such as antimicrobial activity.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(3-bromo-5-nitrophenoxy)propyl)carbamate involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play crucial roles in its reactivity and biological activity. For example, the nitro group can undergo reduction to form an amino group, which can then interact with biological targets, such as enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- tert-Butyl (3-(3-chloro-5-nitrophenoxy)propyl)carbamate
- tert-Butyl (3-(3-iodo-5-nitrophenoxy)propyl)carbamate
- tert-Butyl (3-(3-methoxy-5-nitrophenoxy)propyl)carbamate
Comparison:
- Reactivity: The presence of different halogen atoms (bromine, chlorine, iodine) affects the reactivity of the compound in substitution reactions. Bromine is more reactive than chlorine but less reactive than iodine.
- Biological Activity: The biological activity of these compounds can vary based on the nature of the substituents. For example, the nitro group can be reduced to an amino group, which can interact with different biological targets.
- Applications: While all these compounds can be used in organic synthesis and medicinal chemistry, their specific applications may differ based on their reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-[3-(3-bromo-5-nitrophenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O5/c1-14(2,3)22-13(18)16-5-4-6-21-12-8-10(15)7-11(9-12)17(19)20/h7-9H,4-6H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDIHERCBGHRBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC(=CC(=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
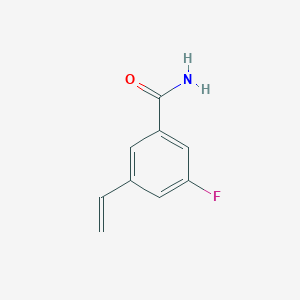
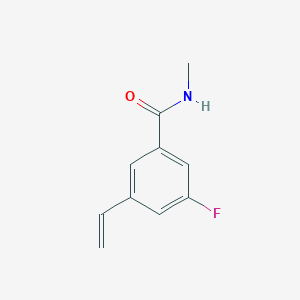
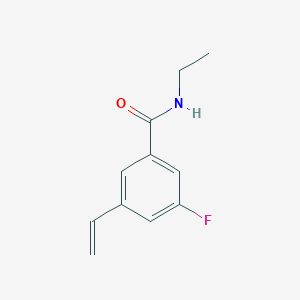
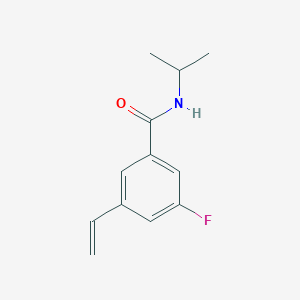
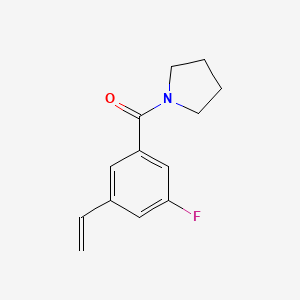
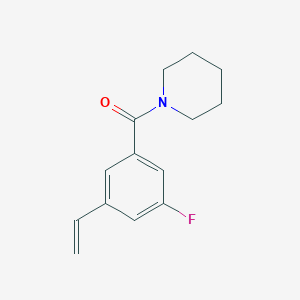
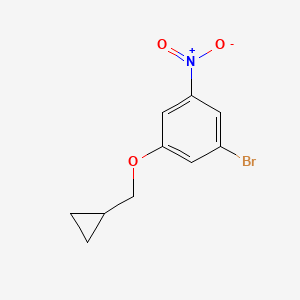
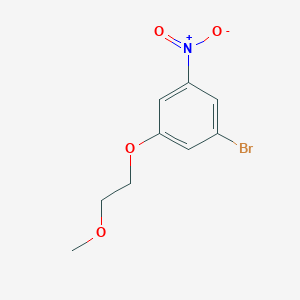
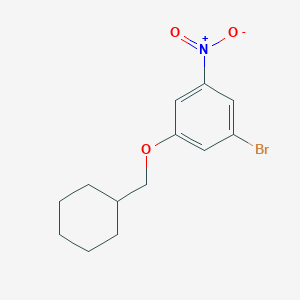
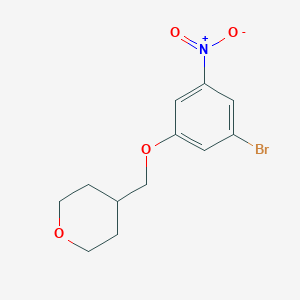
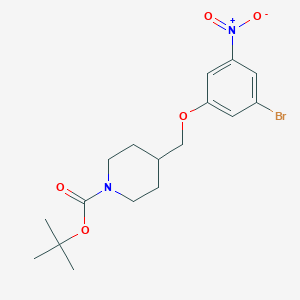
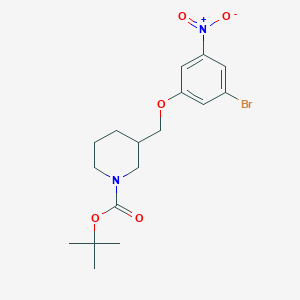
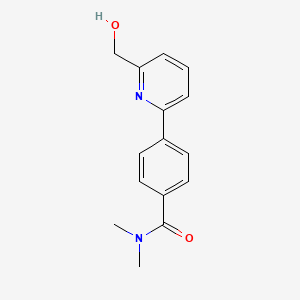
![3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol](/img/structure/B8153001.png)
